Lysylproline

Description

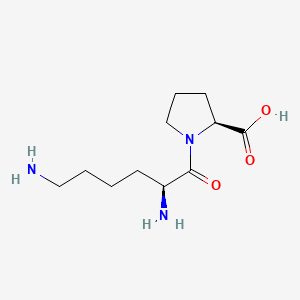

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUQKMMBQJZCU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967215 | |

| Record name | Lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52766-27-5 | |

| Record name | L-Lysyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52766-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052766275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Regulation of N Acetyl Seryl Aspartyl Lysyl Proline Ac Sdkp

Precursor Identification and Proteolytic Processing Pathways

Ac-SDKP is primarily generated through the proteolytic processing of a larger precursor protein. This process involves the sequential action of specific enzymes.

Thymosin Beta-4 (Tβ4) as the Endogenous Precursor

Thymosin Beta-4 (Tβ4), a 43-amino-acid polypeptide, is recognized as the main endogenous precursor of Ac-SDKP. ahajournals.orgnih.govmdpi.comfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.net The Ac-SDKP sequence is located at the N-terminus of the Tβ4 peptide. ahajournals.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netsigmaaldrich.com Tβ4 itself is a multifunctional polypeptide involved in various cellular processes, including actin sequestration, cell differentiation, proliferation, and migration. nih.govpeptidesciences.com The identification of Tβ4 as the precursor was supported by studies showing that inhibiting Tβ4 expression led to a significant suppression of Ac-SDKP levels. researchgate.net

Enzymatic Generation of Ac-SDKP via Meprin-α Activity

The generation of Ac-SDKP from Tβ4 involves a two-step enzymatic hydrolysis process. The initial step is carried out by the metalloprotease meprin-α. nih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govfrontiersin.org Meprin-α cleaves Tβ4 into smaller intermediate peptides, typically less than 30 amino acids in length. mdpi.comscholaris.canih.gov This initial cleavage is necessary because the subsequent enzyme, prolyl oligopeptidase, can only hydrolyze peptides shorter than 30 amino acids. ahajournals.orgscholaris.canih.gov Studies using meprin-α knockout mice have demonstrated that the absence of meprin-α significantly reduces the release of Ac-SDKP from Tβ4, highlighting its essential role in this process. physiology.orgnih.gov

Enzymatic Generation of Ac-SDKP via Prolyl Oligopeptidase (POP) Activity

Following the initial cleavage by meprin-α, prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), hydrolyzes the intermediate Tβ4 peptides to release the tetrapeptide Ac-SDKP. ahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgahajournals.org POP is a serine protease that specifically cleaves peptide bonds at the carboxyl-terminal side of proline residues within polypeptide chains. mdpi.com Research has shown that specific inhibitors of POP can block the release of Ac-SDKP from Tβ4 in kidney homogenates. ahajournals.orgscholaris.canih.govahajournals.org Furthermore, long-term administration of a POP inhibitor in rats led to a significant decrease in endogenous Ac-SDKP levels in plasma, heart, and kidneys, providing in vivo evidence for POP's role in Ac-SDKP synthesis. ahajournals.orgahajournals.org

The sequential action of meprin-α and POP is crucial for the efficient generation of Ac-SDKP from its precursor Tβ4. Neither enzyme alone is sufficient to release Ac-SDKP from the full-length Tβ4 peptide. nih.gov

Enzymatic Degradation Pathways of Ac-SDKP

Once synthesized, Ac-SDKP is rapidly degraded by specific enzymes, which helps maintain its physiological concentration and regulate its activity.

Angiotensin-Converting Enzyme (ACE)-Mediated Hydrolysis of Ac-SDKP

Angiotensin-Converting Enzyme (ACE) is the primary enzyme responsible for the degradation of Ac-SDKP. physiology.orgahajournals.orgnih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.caresearchgate.netresearchgate.netahajournals.orgahajournals.orgjci.org ACE is a dipeptidyl carboxypeptidase known for its central role in the renin-angiotensin system, where it converts angiotensin I to angiotensin II. ahajournals.orgoup.com However, ACE also has activity towards a variety of other substrates, including Ac-SDKP. ahajournals.orgoup.com The hydrolysis of Ac-SDKP by ACE leads to its inactivation. mdpi.comscholaris.ca The importance of ACE in Ac-SDKP degradation is underscored by the observation that treatment with ACE inhibitors significantly increases the plasma and tissue concentrations of Ac-SDKP. physiology.orgahajournals.orgnih.govnih.govmdpi.comscholaris.caahajournals.orgahajournals.orgjci.org For instance, studies in rats and healthy human subjects have shown a significant increase in plasma Ac-SDKP levels following treatment with ACE inhibitors like captopril (B1668294). physiology.orgahajournals.orgnih.govscholaris.caahajournals.orgjci.org

Domain-Specific Hydrolysis of Ac-SDKP by ACE (N-terminal Catalytic Site)

Somatic ACE is a two-domain protein, possessing two homologous catalytic domains: an N-terminal domain and a C-terminal domain. ahajournals.orgoup.com While both domains exhibit dipeptidyl carboxypeptidase activity, they can have slightly different substrate specificities. oup.com Research has demonstrated that Ac-SDKP is preferentially hydrolyzed by the N-terminal catalytic site of ACE. nih.govfrontiersin.orgscholaris.caahajournals.orgjci.orgoup.compnas.org This domain-specific hydrolysis is a key aspect of Ac-SDKP metabolism. Studies using selective inhibitors or genetically modified ACE have confirmed the predominant role of the N-domain in cleaving Ac-SDKP. ahajournals.orgpnas.orgahajournals.org This preferential cleavage by the N-terminal domain distinguishes Ac-SDKP from other ACE substrates like angiotensin I and bradykinin, which are hydrolyzed by both sites, although sometimes at different rates. ahajournals.orgoup.comahajournals.org

The rapid hydrolysis of Ac-SDKP by the ACE N-terminal domain contributes to its relatively short half-life in circulation, reported to be around 4.5 minutes in human plasma. physiology.orgfrontiersin.org This rapid turnover necessitates continuous synthesis to maintain endogenous levels.

Here is a summary of the biosynthesis and degradation pathways of Ac-SDKP:

| Process | Enzyme(s) Involved | Substrate(s) | Product(s) | Key Characteristics |

| Biosynthesis | Meprin-α, POP | Thymosin Beta-4 (Tβ4) | Ac-SDKP | Sequential action required; Meprin-α cleaves Tβ4 into intermediate peptides; POP releases Ac-SDKP from intermediates. ahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.canih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgahajournals.org |

| Degradation | Angiotensin-Converting Enzyme (ACE) | Ac-SDKP | Inactive fragments | Primary degradation pathway; Preferentially hydrolyzed by the N-terminal catalytic site of ACE. physiology.orgahajournals.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgmdpi.comscholaris.caresearchgate.netahajournals.orgahajournals.orgjci.orgoup.compnas.org |

Modulatory Factors Influencing Endogenous Ac-SDKP Concentrations

The endogenous concentration of Ac-SDKP is influenced by a balance between its enzymatic synthesis from Tβ4 and its enzymatic degradation. The primary enzyme responsible for the hydrolysis and subsequent degradation of Ac-SDKP is angiotensin-converting enzyme (ACE). physiology.orgmdpi.comphysiology.orgnih.govscholaris.caahajournals.orgnih.govresearchgate.netphysiology.org Ac-SDKP is specifically hydrolyzed by the N-terminal catalytic domain of ACE. frontiersin.orgahajournals.orgnih.gov This degradation pathway is crucial in regulating the peptide's half-life in circulation, which is approximately 4.5 minutes in human plasma. physiology.orgfrontiersin.orgahajournals.org

Impact of Angiotensin-Converting Enzyme Inhibition on Ac-SDKP Levels

Inhibition of angiotensin-converting enzyme (ACE) leads to a significant increase in the plasma and tissue concentrations of Ac-SDKP. physiology.orgphysiology.orgnih.govscholaris.caahajournals.orgnih.govplos.orgingentaconnect.comahajournals.org This effect is primarily due to the reduced degradation of Ac-SDKP by the inhibited enzyme. physiology.orgahajournals.orgnih.govingentaconnect.com Studies in both animals and humans have consistently demonstrated this increase following ACE inhibitor administration. physiology.orgahajournals.orgplos.orgahajournals.orgresearchgate.net For instance, administration of ACE inhibitors has been shown to increase plasma Ac-SDKP levels approximately fivefold in rats and healthy human subjects. mdpi.comscholaris.caahajournals.orgnih.govahajournals.orgresearchgate.net In hypertensive patients undergoing chronic ACE inhibitor treatment, plasma Ac-SDKP levels were found to be significantly higher compared to those not receiving ACE inhibitors, with no overlap in the ranges between the groups. ahajournals.org This increase in Ac-SDKP levels is considered to contribute, at least in part, to some of the beneficial cardiorenal protective effects observed with ACE inhibitor therapy, independent of their blood pressure-lowering effects. physiology.orgnih.govscholaris.caingentaconnect.com

Data illustrating the impact of ACE inhibition on plasma Ac-SDKP levels in healthy human participants:

| Study | Intervention | Mean Difference in Plasma Ac-SDKP (pmol/mL) | 95% Confidence Interval |

| Pooled Data (3 studies) plos.org | ACE Inhibitor | 5.07 | 0.64 to 9.51 |

| Pooled Data (2 studies, excluding small trial) plos.org | ACE Inhibitor | 2.62 | 0.93 to 4.31 |

| Single oral dose of captopril (8 subjects) researchgate.net | Captopril (50 mg) | ~5.5-fold increase (range: 4-8.5-fold) | Not specified as CI |

Influence of Other Endogenous Enzyme Systems on Ac-SDKP Metabolism

While ACE is the primary enzyme responsible for Ac-SDKP degradation, other endogenous enzyme systems are involved in its metabolism, particularly in its synthesis. The release of Ac-SDKP from its precursor Tβ4 is mediated by the sequential action of meprin-α and prolyl oligopeptidase (POP). physiology.orgnih.govmdpi.comphysiology.orgfrontiersin.org Meprin-α initiates the process by cleaving Tβ4 into intermediate peptides, which are then acted upon by POP to release Ac-SDKP. physiology.orgnih.govmdpi.comphysiology.orgfrontiersin.org Inhibition of POP has been shown to decrease endogenous levels of Ac-SDKP in plasma, heart, and kidneys, suggesting its crucial role in Ac-SDKP synthesis. nih.govahajournals.org Studies using POP inhibitors have demonstrated reduced Ac-SDKP levels in various tissues and biological fluids, which can lead to increased collagen deposition and fibrosis, highlighting the physiological importance of endogenous Ac-SDKP produced via POP activity. nih.govahajournals.org

Other enzymes, such as neutral endopeptidase 24.11, thimet oligopeptidase, prolyl carboxypeptidase, and ACE2, are involved in the degradation of other peptides like angiotensins, but their direct role in Ac-SDKP metabolism is not as prominent as that of ACE and the synthesis enzymes meprin-α and POP. ahajournals.org

Tissue-Specific Dynamics of Ac-SDKP Release and Distribution

Ac-SDKP is widely distributed in various mammalian tissues and biological fluids, including bone marrow, lungs, kidneys, heart, plasma, and circulating mononuclear cells. physiology.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.orgnih.gov The presence of the precursor Tβ4 and the synthesis enzymes meprin-α and POP in these tissues supports local production of Ac-SDKP. nih.govphysiology.orgnih.gov

The kidney plays a significant role in Ac-SDKP dynamics. Ac-SDKP is present in kidney tissue and is also found in urine. physiology.org While glomerular filtration contributes to urinary excretion, evidence suggests that the kidney can also produce Ac-SDKP locally. physiology.org Components necessary for Ac-SDKP production, including Tβ4, meprin-α, and POP, have been detected in the kidney. physiology.org Studies in rats indicate that Ac-SDKP is released within the nephron, predominantly in the distal part. physiology.org Inhibition of POP decreases Ac-SDKP levels in all nephron segments, while ACE inhibition increases them, further supporting local synthesis and degradation within the kidney. physiology.org

The heart is another tissue where Ac-SDKP is significantly present and has important effects. ahajournals.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.org Ac-SDKP is synthesized and exerts antifibrotic effects in cardiac tissue. ahajournals.orgmdpi.comahajournals.orgnih.govdovepress.comahajournals.org Studies have shown that decreased endogenous Ac-SDKP levels in the heart are associated with increased cardiac fibrosis. nih.govahajournals.org

Ac-SDKP is also found in the liver and lungs, where the Tβ4-POP-Ac-SDKP axis is implicated in regulating fibrosis. mdpi.com The ubiquitous distribution of POP in various tissues suggests that Ac-SDKP can be produced locally in many organs and subsequently released into the circulation. nih.gov

Table summarizing Ac-SDKP distribution and relevant enzymes in selected tissues:

| Tissue/Fluid | Presence of Ac-SDKP | Presence of Tβ4 | Presence of Meprin-α | Presence of POP | Primary Degrading Enzyme |

| Plasma | Yes nih.govahajournals.orgfrontiersin.orgahajournals.orgnih.govphysiology.orgahajournals.orgnih.gov | Yes ahajournals.org | Not specified in plasma | Not specified in plasma | ACE physiology.orgmdpi.comphysiology.orgnih.govscholaris.caahajournals.orgnih.govresearchgate.netphysiology.org |

| Kidney | Yes ahajournals.orgphysiology.orgfrontiersin.orgnih.govphysiology.org | Yes physiology.org | Yes physiology.orgnih.gov | Yes nih.govahajournals.orgphysiology.orgnih.gov | ACE physiology.orgresearchgate.net |

| Heart | Yes ahajournals.orgmdpi.comfrontiersin.orgahajournals.orgnih.govphysiology.org | Yes mdpi.comscholaris.caahajournals.orgphysiology.org | Not specified in heart | Yes nih.govahajournals.org | ACE ahajournals.orgnih.gov |

| Lung | Yes mdpi.comfrontiersin.orgnih.govphysiology.org | Yes mdpi.com | Not specified in lung | Yes mdpi.com | Not specified in lung |

| Liver | Yes mdpi.com | Yes mdpi.com | Not specified in liver | Yes mdpi.com | Not specified in liver |

| Bone Marrow | Yes frontiersin.orgphysiology.orgnih.gov | Yes frontiersin.orgphysiology.org | Not specified in bone marrow | Not specified in bone marrow, but POP expression is suggested nih.gov | Not specified in bone marrow |

| Circulating Mononuclear Cells | Yes frontiersin.orgahajournals.orgnih.govnih.gov | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells | Not specified in circulating mononuclear cells |

| Urine | Yes physiology.orgphysiology.orgscholaris.ca | Not specified if intact Tβ4 is in urine | Not specified if meprin-α is in urine | Not specified if POP is in urine | ACE (in proximal tubule) physiology.org |

Molecular and Cellular Mechanisms of Ac Sdkp Bioactivity

Anti-Fibrotic Mechanisms

Fibrosis is characterized by the excessive deposition of ECM proteins, leading to tissue scarring and organ dysfunction. mdpi.com Ac-SDKP counteracts this process through several mechanisms, including the inhibition of ECM protein synthesis and deposition and the modulation of fibroblast activity. mdpi.comnih.govahajournals.org

Inhibition of Extracellular Matrix Protein Synthesis and Deposition (e.g., Collagen, Plasminogen Activator Inhibitor-1)

Detailed research findings highlight the impact of Ac-SDKP on collagen content in different models of fibrosis.

| Model | Organ | Effect of Ac-SDKP Treatment on Collagen | Source |

| Ang II-induced hypertension | Heart | Decreased collagen deposition | nih.govahajournals.org |

| Myocardial Infarction | Heart | Blocks collagen deposition | nih.gov |

| Aldosterone and salt-induced hypertension | Heart | Inhibits collagen synthesis | mdpi.com |

| Silicosis (SiO2-induced) | Lung | Decreased collagen deposition | mdpi.complos.org |

| UUO (Unilateral Ureteral Obstruction) | Kidney | Downregulated collagen IV expression | mdpi.com |

| 5/6 Nephrectomy | Kidney | Reduced renal collagen content | ahajournals.org |

| Diabetic db/db mice | Kidney | Ameliorated mesangial matrix expansion | frontiersin.orgresearchgate.net |

Modulation of Fibroblast Proliferation and Phenotypic Activation

Fibroblast proliferation and their differentiation into activated myofibroblasts are central events in the development of fibrosis. mdpi.complos.org Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are major producers of ECM proteins. plos.org Ac-SDKP has been shown to inhibit the proliferation of fibroblasts from various tissues and modulate their activation. mdpi.comphysiology.orgfrontiersin.orgahajournals.orgplos.org

The mechanisms underlying Ac-SDKP's effects on fibroblast proliferation and activation involve interference with key signaling pathways, including the transforming growth factor-beta (TGF-β)/Smad pathway. mdpi.comnih.govahajournals.org TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation, differentiation, and ECM production. mdpi.comnih.govplos.org Ac-SDKP has been demonstrated to inhibit TGF-β signaling, leading to reduced Smad activation in fibroblasts and mesangial cells. mdpi.comnih.govahajournals.org

Cardiac Fibroblast Regulation

In the heart, Ac-SDKP inhibits the proliferation of cardiac fibroblasts and reduces collagen synthesis. mdpi.comfrontiersin.orgahajournals.orgnih.govahajournals.org Studies in hypertensive rats and models of myocardial infarction have shown that Ac-SDKP treatment decreases cardiac fibroblast proliferation and collagen deposition in the left ventricle. ahajournals.orgnih.govahajournals.org This effect is associated with the inhibition of TGF-β expression and Smad2 phosphorylation. mdpi.comnih.govahajournals.org

Data on the effect of Ac-SDKP on cardiac fibroblast proliferation and collagen synthesis:

| Study Model | Cell Type | Effect on Proliferation | Effect on Collagen Synthesis | Key Associated Mechanism | Source |

| Ang II-induced hypertension (rat) | Cardiac Fibroblasts | Inhibited | Inhibited | Inhibition of TGF-β and Smad2 signaling | nih.govahajournals.org |

| Myocardial Infarction (rat) | Cardiac Fibroblasts | Decreased PCNA-positive cells | Decreased collagen deposition | Inhibition of TGF-β expression | ahajournals.org |

| In vitro | Cardiac Fibroblasts | Inhibited | Inhibited | Direct effect on proliferation/synthesis | ahajournals.orgahajournals.org |

| Aldosterone and salt-induced hypertension (rat) | Cardiac Fibroblasts | Inhibited | Inhibited | Inhibition of p42/44 MAPK pathway | mdpi.com |

These findings highlight the direct inhibitory effects of Ac-SDKP on cardiac fibroblasts, contributing to its anti-fibrotic action in the heart.

Renal Fibroblast Regulation

Ac-SDKP also exerts inhibitory effects on renal fibroblasts, contributing to its anti-fibrotic properties in the kidney. mdpi.comfrontiersin.orgphysiology.org Studies have shown that Ac-SDKP suppresses the proliferation of renal fibroblasts. frontiersin.orgphysiology.org This modulation of fibroblast activity is considered a significant factor in the peptide's ability to attenuate renal fibrosis in various experimental models, including those of hypertension and diabetic nephropathy. frontiersin.orgahajournals.org The anti-fibrotic effect in the kidney is also linked to the inhibition of the TGF-β/Smad pathway. mdpi.comfrontiersin.org

Pulmonary Fibroblast Regulation

In the context of pulmonary fibrosis, Ac-SDKP has demonstrated preventive and therapeutic effects. mdpi.com Studies on silicosis models in rats have shown that Ac-SDKP treatment significantly decreases collagen deposition in lung tissues. mdpi.com Ac-SDKP inhibits TGF-β-induced myofibroblast differentiation, a key process in lung fibrosis, leading to a decrease in α-SMA and ECM deposition. plos.org This effect is associated with the attenuation of TGF-β and its receptors, as well as interference with the renin-angiotensin system (RAS) signaling, which is implicated in lung fibrosis. plos.org

Data on the effects of Ac-SDKP on pulmonary fibrosis and fibroblasts:

| Study Model | Cell Type | Effect on Fibrosis/Collagen | Effect on Myofibroblast Differentiation | Key Associated Mechanism | Source |

| Silicosis (SiO2-induced) | Pulmonary Fibroblasts | Decreased collagen deposition | Inhibited | Attenuation of TGF-β and RAS signaling | mdpi.complos.org |

| In vitro (TGF-β1 stimulated) | Pulmonary Fibroblasts | Inhibited collagen synthesis | Not explicitly mentioned in snippet | Inhibition of macrophage infiltration, TGF-β1 expression, JNK phosphorylation | mdpi.com |

These findings indicate that Ac-SDKP modulates pulmonary fibroblast activity and differentiation, contributing to its protective effects against lung fibrosis.

Mesangial Cell Growth Modulation

Mesangial cells, located in the glomerulus of the kidney, play a crucial role in the pathogenesis of various glomerular diseases, including diabetic nephropathy, through proliferation and ECM expansion. frontiersin.orgresearchgate.net Ac-SDKP has been shown to inhibit the proliferation of mesangial cells. physiology.orgfrontiersin.orgahajournals.orgresearchgate.netplos.org This inhibitory effect on mesangial cell growth contributes to the peptide's ability to ameliorate mesangial matrix expansion observed in conditions like diabetic nephropathy. frontiersin.orgresearchgate.net The modulation of mesangial cell growth by Ac-SDKP is associated with the inhibition of TGF-β-induced expression of ECM proteins and interference with the Smad signaling pathway. mdpi.comfrontiersin.orgimrpress.comresearchgate.net

Data on the effect of Ac-SDKP on mesangial cells:

| Study Model | Cell Type | Effect on Proliferation | Effect on ECM Expansion | Key Associated Mechanism | Source |

| In vitro | Mesangial Cells | Inhibited | Not explicitly mentioned in snippet | Inhibition of TGF-β signaling, Smad activation | mdpi.comnih.govahajournals.orgimrpress.comresearchgate.net |

| Diabetic db/db mice | Mesangial Cells | Not explicitly mentioned in snippet | Ameliorated matrix expansion | Associated with inhibiting TGF-β/Smad pathway | frontiersin.orgresearchgate.net |

The inhibition of mesangial cell proliferation and ECM production by Ac-SDKP highlights its protective role in glomerular diseases characterized by mesangial expansion.

Interplay with the Transforming Growth Factor-Beta (TGF-β)/Smad Signaling Axis

The TGF-β/Smad signaling pathway is a central mediator of fibrosis and extracellular matrix accumulation. mdpi.com Ac-SDKP has been shown to interfere with this pathway, contributing to its anti-fibrotic actions. nih.govnih.govmdpi.comphysiology.orgphysiology.orgnih.govahajournals.orgmedicinabuenosaires.com

Suppression of Receptor-Regulated Smad (R-Smad) Phosphorylation and Nuclear Accumulation

Activation of the TGF-β pathway involves the binding of TGF-β to its receptors, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. biorxiv.orgnih.gov Phosphorylated R-Smads then form complexes with Smad4 and translocate into the nucleus to regulate gene expression. biorxiv.orgnih.gov Research indicates that Ac-SDKP suppresses TGF-β1-induced Smad2 phosphorylation in a dose-dependent manner. nih.govresearchgate.net This inhibition of phosphorylation also leads to a reduction in the nuclear accumulation of R-Smads, including Smad2 and Smad3. nih.govahajournals.orgnih.gov By blocking R-Smad phosphorylation and nuclear translocation, Ac-SDKP interferes with the downstream pro-fibrotic gene activation mediated by the TGF-β/Smad pathway. physiology.orgahajournals.orgmedicinabuenosaires.com

Upregulation and Nuclear Export of Inhibitory Smad7

Inhibitory Smads, such as Smad7, play a crucial role in counteracting TGF-β signaling by preventing the activation of R-Smads. nih.gov Studies have demonstrated that Ac-SDKP enhances the expression of inhibitory Smad7. nih.govnih.gov Furthermore, Ac-SDKP has been shown to promote the translocation or nuclear export of Smad7 from the cytoplasm to the nucleus. mdpi.comnih.gov This increased nuclear presence of Smad7 allows it to better interfere with the TGF-β receptor type 1, thereby inhibiting R-Smad proteins and downregulating TGF-β signaling. mdpi.comnih.govnih.govresearchgate.net

Inhibition of Endothelial-to-Mesenchymal Transition (EndMT)

Endothelial-to-mesenchymal transition (EndMT) is a process where endothelial cells lose their characteristics and acquire mesenchymal features, contributing significantly to organ fibrosis. nih.govnih.govfrontiersin.orgresearchgate.net Ac-SDKP has been identified as an inhibitor of EndMT. nih.govfrontiersin.org This anti-EndMT effect is considered an important mechanism by which Ac-SDKP suppresses fibrogenesis, particularly in conditions like diabetic kidney disease. nih.govfrontiersin.orgfrontiersin.orgnih.gov Ac-SDKP's inhibition of EndMT is associated with its ability to interfere with TGF-β/Smad signal transduction, a pathway known to play an essential role in EndMT. nih.govfrontiersin.org

Crosstalk with the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in various cellular processes, including the survival and EndMT of endothelial cells. nih.govnih.gov Research indicates that Ac-SDKP's anti-EndMT effects are dependent on FGFR1 signaling. nih.govnih.govahajournals.org Ac-SDKP has been shown to restore the expression and phosphorylation of FGFR1, which is often suppressed in fibrotic conditions like diabetes. nih.govresearchgate.netahajournals.org This restoration of FGFR1 is considered essential for the inhibition of TGF-β/Smad signaling and the subsequent suppression of EndMT. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov Studies using endothelial-specific FGFR1 knockout mice have demonstrated that the absence of FGFR1 leads to resistance to the anti-fibrotic effects of Ac-SDKP and results in more severe fibrosis. nih.govahajournals.org Ac-SDKP also appears to influence the interaction between FGFR1 and downstream signaling molecules like MAP4K4, further contributing to its anti-fibrotic effects. researchgate.netresearchgate.net

Regulation of Alpha-Acetylated Tubulin (α-Ac-Tub)

Research indicates that Ac-SDKP can influence the expression and stability of alpha-acetylated tubulin (α-Ac-Tub). α-Ac-Tub is a modified form of alpha-tubulin, a key component of microtubules, which are crucial for various cellular processes including cell shape, migration, and division. Studies in rat models of silicosis-induced lung fibrosis have shown that Ac-SDKP treatment can stabilize the expression level of α-Ac-Tub. mdpi.comnih.gov This effect is suggested to be related to the downregulation of histone deacetylase family member 6 (HDAC6) and the reversal of reduced expression of α-tubulin acetyltransferase 1 (α-TAT1), enzymes involved in tubulin acetylation and deacetylation. mdpi.comnih.gov The regulation of α-Ac-Tub by Ac-SDKP is proposed as a potential anti-fibrotic mechanism, interfering with myofibroblast differentiation and collagen generation. mdpi.comnih.govbvsalud.org

Data from studies on silicosis models illustrate the impact of Ac-SDKP on α-Ac-Tub expression:

| Treatment Group | α-Ac-Tub Expression Level |

| Control | High |

| Silicosis Model | Reduced |

| Silicosis Model + Ac-SDKP | Stabilized/Increased compared to Silicosis Model |

(Note: Specific quantitative data for expression levels were not consistently available across sources to populate a numerical table, but the qualitative trend is reported). mdpi.comnih.gov

Anti-Inflammatory Mechanisms

Ac-SDKP exhibits significant anti-inflammatory properties through multiple pathways, primarily by modulating the function and activity of monocytes and macrophages and influencing the expression of inflammatory mediators. nih.govresearchgate.netnih.govphysiology.org

Inhibition of Monocyte/Macrophage Differentiation and Activation

Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells (BMSC) into macrophages. nih.govresearchgate.netnih.govphysiology.org In vitro studies have demonstrated that Ac-SDKP can reduce the percentage of cells expressing macrophage maturation markers like F4/80. nih.govphysiology.org Furthermore, Ac-SDKP suppresses the activation of macrophages. nih.govresearchgate.netnih.govphysiology.org Studies in models of myocardial infarction showed that Ac-SDKP reduced the number of pro-inflammatory M1 macrophages in cardiac tissue. plos.org

Differentiation of BMSC to Macrophages (In Vitro Study Example):

| Treatment Group | F4/80 Positivity (Mean Fluorescent Intensity) |

| Vehicle | 14.09 ± 1.06 |

| Ac-SDKP (10 nM) | 10.63 ± 0.35* |

*P < 0.05 vs. Vehicle nih.gov

Suppression of Macrophage Migration and Tissue Infiltration

Ac-SDKP prevents macrophage infiltration in various tissues in animal models of inflammatory conditions, including hypertension, myocardial infarction, and renal fibrosis. researchgate.netnih.govplos.org This suppression of migration contributes to its anti-inflammatory effects by reducing the accumulation of inflammatory cells at sites of injury or disease. researchgate.netnih.govplos.org Studies using modified Boyden chambers have quantified the inhibitory effect of Ac-SDKP on macrophage migration. nih.govphysiology.org

Downregulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, MCP-1)

Ac-SDKP decreases the release and expression of key pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.netnih.govcore.ac.uk Studies have shown that Ac-SDKP can reduce the secretion of TNF-α by activated macrophages. nih.gov Similarly, Ac-SDKP treatment has been associated with decreased levels of MCP-1. core.ac.uknih.govresearchgate.net This downregulation of inflammatory mediators is a crucial aspect of Ac-SDKP's anti-inflammatory action.

Effect of Ac-SDKP on TNF-α Secretion by Macrophages (In Vitro Example):

| Stimulus | Treatment | TNF-α Secretion Level |

| LPS | Vehicle | High |

| LPS | Ac-SDKP | Decreased compared to Vehicle |

(Note: Specific quantitative data for TNF-α secretion was not consistently available across sources, but the reported effect is a decrease). nih.gov

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Activity

A significant mechanism by which Ac-SDKP exerts its anti-inflammatory effects is through the modulation of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in the regulation of numerous genes related to inflammation and immune responses. mdpi.comdovepress.com Ac-SDKP has been shown to decrease the activation of NF-κB. nih.govresearchgate.netdovepress.commdpi.comnih.govresearchgate.net This modulation can occur upstream of the NF-κB complex, specifically by inhibiting the phosphorylation of IκB kinase (IKK) and subsequent phosphorylation and degradation of IκB, which in turn prevents NF-κB translocation to the nucleus. nih.govdovepress.comnih.govresearchgate.net By inhibiting NF-κB activation, Ac-SDKP reduces the transcription of pro-inflammatory genes. nih.govmdpi.comdovepress.comnih.govresearchgate.net

Mechanisms of Ac-SDKP on NF-κB Signaling:

| Pathway Component | Effect of Ac-SDKP |

| IKK Phosphorylation | Decreased nih.govnih.govresearchgate.net |

| IκB Phosphorylation | Decreased nih.govnih.govresearchgate.net |

| NF-κB Translocation (Cytosol to Nucleus) | Decreased nih.govnih.govresearchgate.net |

| NF-κB Activation | Decreased nih.govresearchgate.netdovepress.commdpi.comnih.govresearchgate.net |

Interaction with Galectin-3 Expression and Function

Ac-SDKP has been shown to interact with Galectin-3, a protein involved in inflammation and fibrosis, often secreted by activated macrophages. ahajournals.orgmdpi.comnih.govahajournals.orgnih.govcapes.gov.br Ac-SDKP can inhibit the expression of Galectin-3. nih.govnih.govnih.gov Furthermore, Ac-SDKP can prevent the detrimental effects induced by Galectin-3, such as enhanced macrophage and mast cell infiltration, and collagen deposition. nih.govnih.govcapes.gov.br The beneficial effects of Ac-SDKP in the context of Galectin-3 appear to be mediated, at least in part, through the inhibition of the TGF-β/Smad3 signaling pathway, which is implicated in Galectin-3-induced remodeling. mdpi.comnih.govnih.govcapes.gov.br

Summary of Ac-SDKP's Interaction with Galectin-3:

| Aspect | Effect of Ac-SDKP |

| Galectin-3 Expression | Inhibited nih.govnih.govnih.gov |

| Galectin-3-Induced Macrophage/Mast Cell Infiltration | Prevented nih.govnih.govcapes.gov.br |

| Galectin-3-Induced Collagen Deposition | Prevented nih.govnih.govcapes.gov.br |

| Galectin-3-Induced TGF-β/Smad3 Pathway Activation | Inhibited mdpi.comnih.govnih.govcapes.gov.br |

Angiogenic and Neovascularization Mechanisms

Ac-SDKP has been identified as a physiological stimulator of angiogenesis, the process involving the formation of new blood vessels from pre-existing ones. nih.goviiarjournals.org This angiogenic activity has been observed both in vitro and in vivo. nih.govashpublications.org

Stimulation of Endothelial Cell Proliferation

Research indicates that Ac-SDKP stimulates the proliferation of endothelial cells, a critical step in angiogenesis. Studies using immortalized mouse aortic endothelial cells have shown that Ac-SDKP increases DNA synthesis in a dose-dependent manner. nih.govphysiology.org For instance, concentrations of Ac-SDKP ranging from 0.01 to 10 nM were shown to increase [³H]-thymidine incorporation, a measure of DNA synthesis, with a significant effect observed at the 10 nM concentration. nih.govphysiology.org

| Ac-SDKP Concentration (nM) | [³H]-Thymidine Incorporation (% of Control) |

| Control | 100 |

| 0.01 | Increased (not statistically significant) |

| 0.1 | Increased (not statistically significant) |

| 1 | Increased (not statistically significant) |

| 10 | Increased (P < 0.05 vs. control) |

Promotion of Endothelial Cell Migration and Capillary-like Tube Formation

Beyond proliferation, Ac-SDKP also promotes the migration and differentiation of endothelial cells, leading to the formation of capillary-like structures, a process known as tubulogenesis. nih.govashpublications.org In vitro studies using Matrigel assays have demonstrated that Ac-SDKP enhances the formation of capillary-like tubes. nih.govphysiology.org Quantitative analysis revealed a dose-dependent increase in tube length, with significant increases observed at 1 nM and 10 nM concentrations. nih.govphysiology.org Ac-SDKP has also been shown to be a chemoattractant for endothelial cells, further supporting its role in migration. ashpublications.org This peptide also enhances the secretion of active matrix metalloproteinase-1 (MMP-1), an enzyme crucial for the degradation of the extracellular matrix, which is necessary for endothelial cell migration and invasion during angiogenesis. ashpublications.orgresearchgate.net

| Ac-SDKP Concentration (nM) | Tube Length (mm/mm²) |

| Control | 3.21 ± 0.39 |

| 0.01 | 3.55 ± 0.50 |

| 0.1 | 4.58 ± 0.44 |

| 1 | 4.82 ± 0.72 (P < 0.05 vs. control) |

| 10 | 5.33 ± 0.61 (P < 0.05 vs. control) |

Enhancement of Microvessel Density (e.g., Myocardial Capillaries)

In vivo studies have demonstrated that Ac-SDKP increases microvessel density in various tissues, including myocardial capillaries following myocardial infarction (MI) in rats. nih.govphysiology.orgscholaris.ca In a study involving rats with MI, Ac-SDKP treatment significantly increased myocardial capillary density compared to vehicle-treated rats. nih.govphysiology.org This effect contributes to improved blood flow and oxygen supply in ischemic tissues. nih.gov

| Treatment | Myocardial Capillary Density (number/mm²) |

| Sham | 2450 ± 96 |

| MI + Vehicle | 1414 ± 72 |

| MI + Ac-SDKP | 1842 ± 83 (P < 0.05 vs. MI + Vehicle) |

Ac-SDKP has also been shown to enhance corneal neovascularization and promote angiogenesis in rat abdominal muscle and in Matrigel plugs implanted subcutaneously in rats. nih.govashpublications.orgphysiology.org

Role in Physiological Angiogenesis Processes

Ac-SDKP's involvement in angiogenesis extends to physiological processes such as wound healing and repair of ischemic damage. iiarjournals.org Its ability to stimulate endothelial cell function and promote neovascularization suggests a role in the natural reparative mechanisms of the body. iiarjournals.orgashpublications.org The increased levels of Ac-SDKP observed after treatment with ACE inhibitors may contribute, in part, to the angiogenic activity of these drugs. physiology.orgashpublications.org

Immunomodulatory Properties

Ac-SDKP possesses significant immunomodulatory properties. nih.govresearchgate.netfrontiersin.org It has been shown to be involved in the regulation of the immune response by inhibiting the proliferation of lymphocytes. nih.govabbiotec.com Studies have demonstrated that Ac-SDKP can block the proliferation of both human and chicken lymphocytes stimulated by various mitogens. nih.gov The peptide's anti-inflammatory effects have been observed in various pathological conditions, including renal diseases, hypertension, and cardiovascular diseases. physiology.orgnih.govresearchgate.net Ac-SDKP has been shown to suppress inflammatory responses, for example, by inhibiting TNF-α-induced effects in intestinal epithelial cells. frontiersin.org It may also play a role in modulating macrophage activation and the release of pro-inflammatory cytokines. researchgate.netahajournals.orgresearchgate.net

Cell Cycle Regulatory Mechanisms

Ac-SDKP is recognized as a negative regulator of cell proliferation, particularly affecting cell cycle progression. nih.govmdpi.complos.org It was initially identified as an inhibitor of pluripotent hematopoietic stem cell proliferation, preventing these cells from entering the S phase and maintaining them in the G0/G1 phase of the cell cycle. physiology.orgresearchgate.netnih.govabbiotec.commdpi.complos.org This effect contributes to protecting the stem cell compartment. researchgate.netabbiotec.com While it inhibits the proliferation of hematopoietic stem cells and fibroblasts, Ac-SDKP has been shown to stimulate the proliferation of endothelial cells and smooth muscle cells. nih.govphysiology.orgplos.org This differential effect highlights the complex role of Ac-SDKP in regulating cell growth depending on the cell type. physiology.org The antifibrotic effects of Ac-SDKP may be partially explained by its cell cycle inhibitory effects on cardiac fibroblasts. ahajournals.org

Inhibition of Pluripotent Hematopoietic Stem Cell Proliferation

Early studies identified Ac-SDKP as a potent inhibitor of the proliferation of primitive hematopoietic stem cells and committed progenitors, both in vivo and in vitro. ashpublications.orgresearchgate.netscilit.com This inhibitory effect is believed to contribute to reducing damage to the stem cell compartment caused by chemotherapeutic agents or ionizing radiation. ashpublications.orgresearchgate.net Ac-SDKP prevents hematopoietic stem cells from spontaneously entering the S phase of the cell cycle. mdpi.com Rather than possessing inherent inhibitory activity, Ac-SDKP appears to block the action of a stimulator of hematopoietic stem cell proliferation found in regenerating hematopoietic tissue extracts. oup.com The hemoregulatory action of Ac-SDKP is specific, and the tripeptide sequence Ser-Asp-Lys (SDK) may be a significant component of the molecule's activity. oup.com

Maintenance of Cell Cycle G0/G1 Phase Arrest

Ac-SDKP contributes to maintaining hematopoietic stem cells in the quiescent G0/G1 phase of the cell cycle. mdpi.comresearchgate.net This action is central to its inhibitory effect on proliferation, preventing cells from progressing into the DNA synthesis (S) phase. mdpi.comoup.com The detailed mechanisms underlying Ac-SDKP-mediated cell cycle regulation are still being elucidated, but they may involve the modulation of key cell cycle regulatory proteins and signaling pathways. frontiersin.org

Modulation of Key Cell Cycle Regulatory Proteins (e.g., p53, p27kip1)

Research suggests that Ac-SDKP's effects on cell cycle regulation may involve the induction of cell cycle regulators such as p53 and p27kip1. frontiersin.orgresearchgate.netnih.govcdnsciencepub.com Studies in human mesangial cells have shown that Ac-SDKP can inhibit proliferation induced by serum or platelet-derived growth factor-B, and this effect is associated with increased levels of p53 and p27kip1, along with inhibition of cyclin D1. frontiersin.orgresearchgate.net While p53 and p27kip1 are known to play roles in cell cycle arrest, the precise mechanisms by which Ac-SDKP modulates their expression or activity warrant further investigation. nih.govresearchgate.net

Interaction with Extracellular Signal-Regulated Kinase (ERK) Signaling

Ac-SDKP has been shown to interact with the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Studies indicate that Ac-SDKP can inhibit serum-stimulated ERK signaling. frontiersin.org In the context of transforming growth factor-β1 (TGF-β1)-induced differentiation of human cardiac fibroblasts into myofibroblasts, Ac-SDKP suppressed ERK1/2 phosphorylation, suggesting that its inhibitory effects may be partially mediated through inhibition of the ERK MAP kinase pathway and/or ERK MAP kinase/Smad signaling. nih.gov Furthermore, Ac-SDKP has been shown to attenuate inflammatory responses in intestinal epithelial cells, partially by reducing the activation of MEK-ERK signaling. frontiersin.org However, some studies suggest that ERK activation might be unaltered by Ac-SDKP treatment in certain cell types or contexts, indicating potential cell-type specific or context-dependent interactions. plos.org

Interconnections within the Renin-Angiotensin System (RAS)

Ac-SDKP is closely linked to the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance, and exerts effects that often counterbalance those of the main effector peptide of the RAS, Angiotensin II. frontiersin.orgresearchgate.net

Counterbalancing Effects on Angiotensin II (Ang II) Actions

Ac-SDKP is degraded by ACE, the same enzyme that produces Ang II from Ang I. nih.govnih.govmdpi.com This enzymatic relationship places Ac-SDKP in a position to interact with and potentially counterbalance the actions of Ang II. Studies have shown that Ac-SDKP can counteract several detrimental effects of Ang II, particularly in the context of fibrosis and inflammation. physiology.orgahajournals.orgphysiology.orgresearchgate.netnih.govahajournals.org For instance, Ac-SDKP has been shown to decrease Ang II-induced cell proliferation, inflammation, and fibrosis in various organs, including the heart and kidneys. physiology.orgahajournals.orgphysiology.org It can inhibit Ang II-induced myofibroblast differentiation and extracellular matrix production. nih.gov The levels of Ac-SDKP and the ACE/Ang II/Ang II type 1 receptor (AT1) axis are often inversely altered during the development of fibrotic conditions, suggesting a counter-regulatory relationship. nih.govnih.gov

Interaction with the Angiotensin-Converting Enzyme 2 (ACE2)-Angiotensin-(1-7)-Mas Axis

Beyond its relationship with the ACE-Ang II axis, Ac-SDKP also interacts with the ACE2-Angiotensin-(1-7)-Mas axis, which is generally considered to have protective and counter-regulatory roles within the RAS, opposing many of the actions of the ACE-Ang II-AT1 receptor axis. nih.govresearchgate.netnih.gov Research indicates that Ac-SDKP can activate the ACE2-Ang-(1-7)-Mas axis. mdpi.comnih.gov This activation is associated with antifibrotic effects, such as reduced collagen deposition and myofibroblast differentiation. nih.gov Furthermore, Ang-(1-7) may potentially promote Ac-SDKP levels by increasing the level of meprin α, an enzyme involved in Ac-SDKP synthesis. nih.gov This suggests a complex interplay between Ac-SDKP and the ACE2-Ang-(1-7)-Mas axis, where both entities contribute to beneficial effects, particularly in mitigating fibrosis. nih.gov

Synthetic Methodologies for Lysylproline Containing Peptides and Analogs

Foundational Peptide Synthesis Strategies

The creation of lysylproline-containing peptides primarily relies on two established methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Each approach offers distinct advantages and is selected based on the scale of synthesis and the specific peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing peptides. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.compeptide.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess materials and byproducts by simple filtration and washing of the resin. bachem.com This significantly simplifies the purification process at each step. bachem.com

The synthesis begins with the attachment of the C-terminal amino acid (in this case, proline) to a linker on the resin. du.ac.in The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group (commonly the Fluorenylmethyloxycarbonyl, Fmoc, group) and coupling of the next N-protected amino acid (lysine, with its side chain also protected). du.ac.ingoogle.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). google.com

| Parameter | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Stepwise addition of amino acids to a peptide chain attached to an insoluble resin. |

| Key Advantage | Simplified purification through filtration and washing; amenable to automation. |

| Common Protecting Group Strategy | Fmoc/tBu (9-fluorenylmethoxycarbonyl for Nα-amino group; tert-butyl for side chains). |

| Cleavage | Typically achieved with strong acids (e.g., Trifluoroacetic Acid - TFA). |

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where the peptide is synthesized while remaining in solution. researchgate.net This approach is often favored for the large-scale production of short peptides. researchgate.net In LPPS, each intermediate peptide is purified after every coupling and deprotection step, which can be more labor-intensive than SPPS but allows for the precise characterization of intermediates. researchgate.net This can be advantageous for ensuring the purity of the final product, especially for complex syntheses. The choice of protecting groups and coupling reagents is critical in LPPS to ensure solubility of the growing peptide chain and to prevent side reactions.

| Parameter | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Stepwise synthesis of peptides in a homogenous solution. |

| Key Advantage | Scalable for large-scale production; allows for purification of intermediates. |

| Challenges | Can be more time-consuming and requires careful control of reaction conditions to maintain solubility. |

| Applications | Often used for the synthesis of short peptides and peptide fragments. |

Chemical Synthesis of Ac-SDKP and Functionalized Analogs

The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a biologically active molecule that has been the subject of synthetic efforts to produce it and its analogs for research.

Design and Synthesis of Biotinylated Ac-SDKP for Biological Tracing

To facilitate the study of Ac-SDKP's biological interactions and localization, a biotinylated analog, Ac-SDK(biotin)P, has been designed and synthesized. nih.govnih.gov Biotin (B1667282) is a vitamin that forms a very strong and specific interaction with proteins like streptavidin and avidin (B1170675), making it an excellent tag for tracking and detection. nih.govnih.gov

In the synthesis of Ac-SDK(biotin)P, the biotin moiety is attached to the side chain of the lysine (B10760008) residue. nih.govresearchgate.net This is a strategic choice, as the lysine side chain possesses a primary amine that can be selectively modified. The synthesis is typically carried out using SPPS, where the peptide backbone is first assembled. The lysine residue is incorporated with an orthogonal protecting group on its side-chain amine. This protecting group can be removed selectively without affecting other protecting groups on the peptide. Following the removal of this specific protecting group, the biotin, activated as an N-hydroxysuccinimide (NHS) ester, is coupled to the lysine side chain. The final peptide is then cleaved from the resin and purified. The resulting biotinylated peptide retains its biological activity and can be easily detected and quantified. nih.govnih.gov

| Compound | Modification | Purpose of Modification | Synthetic Strategy |

| Ac-SDK(biotin)P | Biotin attached to the lysine side chain | Biological tracing and detection | Solid-phase synthesis with orthogonal protection of the lysine side chain, followed by biotinylation on-resin. |

Rational Design and Synthesis of Peptidomimetics

A significant area of research focuses on the design and synthesis of peptidomimetics of lysylproline. Peptidomimetics are molecules that mimic the structure and function of a natural peptide but have been modified to improve their properties, such as stability and bioavailability.

Strategies for Enhancing Conformational Stability and Enzymatic Resistance

Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. Several strategies are employed to create lysylproline peptidomimetics with enhanced stability:

Incorporation of Unnatural Amino Acids: Replacing the natural L-amino acids with D-amino acids or other non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage.

Backbone Modification: Altering the peptide backbone, for example, by introducing N-methylation or creating pseudo-peptide bonds, can disrupt the recognition sites for proteases and also influence the peptide's conformation.

Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can significantly increase its conformational rigidity and stability. A more constrained conformation can lead to a higher affinity for the target receptor and reduced susceptibility to proteolysis.

Conformationally Constrained Analogs: The synthesis of analogs where the lysine or proline residue is replaced by a more rigid, cyclic structure can lock the molecule into a specific, biologically active conformation. For example, conformationally constrained lysine analogs have been synthesized for incorporation into peptides.

These strategies aim to create lysylproline mimetics that retain the desired biological activity while exhibiting improved pharmacokinetic properties, making them more suitable as potential therapeutic agents.

Development of Modified Peptide Backbones and Side Chains

The synthesis of peptides containing Lysylproline can be enhanced and diversified through strategic modifications to both the peptide backbone and the amino acid side chains. These alterations are crucial for improving peptide stability, conformational properties, and biological activity.

One common backbone modification is N-methylation, which can be introduced to make the peptide more resistant to degradation by proteases. peptide.com The use of backbone N-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can also improve the synthetic efficiency of complex peptides by increasing the solubility of the growing peptide chain and preventing aggregation during solid-phase peptide synthesis (SPPS). nih.gov

Side chain modifications offer a vast potential for creating structural and functional diversity. For the lysine residue, DNA-catalyzed methods have been developed to achieve covalent modification of its nucleophilic amine side chain, enabling the attachment of various functional groups. nih.gov

The proline residue is a particularly attractive target for modification due to its unique cyclic structure that imparts significant conformational constraints on the peptide chain. A powerful technique known as "proline editing" allows for the stereospecific modification of proline within a peptide sequence. nih.gov This method typically involves incorporating a protected hydroxyproline (B1673980) (Hyp) residue during standard SPPS. nih.gov After the peptide is synthesized, the hydroxyl group is selectively deprotected and can be chemically converted into a wide range of functionalities through reactions like Mitsunobu inversions, acylations, oxidations, and substitutions. nih.gov This approach has been used to synthesize peptides with over 100 different 4-substituted proline derivatives from a single Hyp-containing precursor. nih.gov

Table 1: Examples of Proline Modifications via "Proline Editing"

| Reaction Type | Reagents/Conditions | Resulting Proline Derivative | Reference |

|---|---|---|---|

| Mitsunobu Reaction | Carboxylic Acids | 4S-Esters | nih.gov |

| Acylation | DIC/DMAP | 4R-Esters (e.g., benzoates, acetates) | nih.gov |

| Sulfonylation & SN2 | Mesylates, Tosylates | Inversion to 4S stereochemistry with various nucleophiles | nih.gov |

| Oxidation | Dess-Martin periodinane | 4-Oxoproline | nih.gov |

Application of Combinatorial Chemistry in Peptidomimetic Libraries

Combinatorial chemistry is a powerful methodology for synthesizing a large number of diverse compounds simultaneously, creating what are known as chemical libraries. americanpeptidesociety.org These libraries are invaluable for screening and identifying molecules with specific biological activities. americanpeptidesociety.org Lysylproline and its analogs serve as excellent scaffolds for building peptidomimetic libraries, which are collections of molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. lifechemicals.com

A primary technique used in generating these libraries is the "split-mix" synthesis approach, often employed in one-bead-one-compound (OBOC) libraries. americanpeptidesociety.orgnih.gov In this method, a solid support (resin beads) is divided into multiple portions, a different building block (e.g., an amino acid) is coupled to each portion, and then all portions are recombined. americanpeptidesociety.org By repeating this split-couple-recombine process, a vast library can be generated where each individual bead theoretically carries a unique compound. nih.govnih.gov

The creation of these libraries is not limited to the 20 proteinogenic amino acids; unnatural and D-amino acids are frequently incorporated to expand the structural diversity and to confer resistance to enzymatic degradation. nih.gov For instance, a dipeptide scaffold can be systematically N-alkylated with various alkyl groups (methyl, ethyl, benzyl, etc.) during the library synthesis to create extensive peptidomimetic collections. nih.gov These libraries facilitate the high-throughput discovery of ligands for various biological targets, including receptors and enzymes. americanpeptidesociety.org

Table 2: Comparison of Combinatorial Library Types

| Library Type | Key Principle | Advantages | Reference |

|---|---|---|---|

| One-Bead-One-Compound (OBOC) | Each bead displays a single, unique peptide sequence. Created via "split-mix" synthesis. | Can display a very large number of different peptides; compatible with unnatural amino acids. | nih.gov |

| Positional Scanning Synthetic Peptide Combinatorial Library (PS-SPCL) | A series of libraries where one amino acid position is held constant while others are varied. | Peptides are in solution, not bound to a support; allows for rapid optimization of lead sequences. | nih.gov |

Structure-Based Design Principles for Targeted Peptidomimetics

Structure-based design is a rational approach to drug discovery that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. nih.govnih.gov This methodology is particularly effective for developing targeted peptidomimetics based on the Lysylproline scaffold. The process begins with determining the high-resolution structure of the target protein, often an enzyme or receptor, typically through X-ray crystallography. nih.govresearchgate.net

Computational tools are then employed to analyze the target's binding site. Molecular docking simulations predict how a designed ligand, such as a Lysylproline-containing peptidomimetic, will bind to the target, evaluating the interactions and estimating the binding affinity. nih.gov This in-silico approach allows for the virtual screening of many potential structures before committing to chemical synthesis. nih.gov

For example, in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, peptidomimetic compounds containing modified proline residues were rationally designed and evaluated for their interactions with the enzyme's binding sites using precise docking studies. nih.govresearchgate.net The design process can guide specific modifications to the Lysylproline scaffold. For instance, structural analysis might reveal a pocket where a substituent on the proline ring could form a favorable hydrophobic interaction, or it might suggest an optimal length and functionality for the lysine side chain to interact with a charged residue on the target protein. nih.gov This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of highly targeted therapeutic agents. nih.gov

Table 3: Key Steps in Structure-Based Peptidomimetic Design

| Step | Description | Tools/Methods | Reference |

|---|---|---|---|

| 1. Target Identification & Structural Analysis | Determine the 3D structure of the biological target (e.g., an enzyme). | X-ray crystallography, NMR spectroscopy. | nih.govresearchgate.net |

| 2. In-Silico Design & Docking | Design virtual ligands and computationally predict their binding mode and affinity to the target's active site. | Molecular modeling and docking software (e.g., Schrödinger Maestro). | nih.gov |

| 3. Chemical Synthesis | Synthesize the designed peptidomimetic compounds. | Solid-phase peptide synthesis (SPPS), solution-phase synthesis. | nih.gov |

| 4. Biological Evaluation | Test the synthesized compounds for their activity against the target. | Enzyme inhibition assays, binding assays. | nih.gov |

| 5. Iterative Optimization | Use structural and activity data from previous steps to refine the design for improved potency and selectivity. | Co-crystallography of ligand-target complex, further computational analysis. | nih.gov |

Advanced Analytical Techniques for Lysylproline and Ac Sdkp Characterization

Chromatographic Separation and Quantification Techniques

Chromatography plays a crucial role in separating Lysylproline and Ac-SDKP from other components in a sample, allowing for their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC with UV detection is a widely used technique for the separation and quantification of peptides. For compounds like Lysylproline and Ac-SDKP, which may not have strong native UV absorbance, derivatization might be necessary to introduce a chromophore for UV detection mdpi.com.

A simple HPLC-UV method has been developed and validated for the quantification of Ac-SDKP, particularly for applications requiring detection at relatively high concentrations, such as in formulation development ucl.ac.ukresearchgate.netucl.ac.uk. This method utilized a reverse phase C-18 column with a gradient elution using phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) as mobile phases ucl.ac.ukresearchgate.netnih.gov. Detection was performed at a wavelength of 220 nm ucl.ac.ukresearchgate.netnih.gov. This method offered a quantifiable range from 7.8 µg/mL to 2.0 mg/mL ucl.ac.ukresearchgate.netnih.gov. While less sensitive than LC-MS/MS or ELISA, HPLC-UV is considered more cost-effective and simpler for certain applications researchgate.netucl.ac.uknih.gov.

Research findings have demonstrated the applicability of HPLC-UV for quantifying Ac-SDKP in various matrix solutions, including those from in vitro drug release studies and nanoparticle formulations ucl.ac.uk.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive technique commonly used for the quantification of peptides, including Ac-SDKP, particularly in complex biological samples where low concentrations are expected ucl.ac.ukucl.ac.uknih.gov. This method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.

A sensitive and accurate LC-MS/MS method has been developed for the determination of Ac-SDKP in human plasma samples nih.govnih.gov. This method typically involves solid phase extraction (SPE) for sample clean-up, followed by reversed-phase LC separation and electrospray ionization-MS/MS in multiple reaction-monitoring (MRM) mode nih.govnih.gov. Stable isotope-labeled internal standards, such as Ac-SDKP-13C6, 15N2, are often synthesized and used for accurate quantification nih.govnih.gov. The MRM transitions for Ac-SDKP have been reported, for example, m/z 488 → 129 (quantitative ion)/226 nih.govnih.gov. This method has demonstrated a lower limit of quantitation (LLOQ) of 0.1 ng/mL in human plasma nih.govnih.gov.

LC-MS/MS has been used to measure Ac-SDKP levels in plasma from various populations, including hemodialysis patients treated with angiotensin-converting enzyme inhibitors (ACE-I) nih.gov. Studies have shown significantly higher plasma Ac-SDKP levels in patients treated with ACE-I compared to healthy subjects or hemodialysis subjects not receiving ACE-I nih.gov.

Immunological Detection and Localization Methods

Immunological methods utilize the specific binding of antibodies to detect and quantify peptides and to determine their tissue distribution.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

ELISA is a common immunological technique used for the quantitative detection of peptides like Ac-SDKP in biological samples ucl.ac.ukucl.ac.ukmybiosource.comabbkine.comahajournals.org. ELISA kits for Ac-SDKP are commercially available and typically employ a quantitative sandwich enzyme immunoassay technique mybiosource.comabbkine.com.

In a typical sandwich ELISA for Ac-SDKP, an antibody specific for Ac-SDKP is pre-coated onto a microplate mybiosource.comabbkine.com. Standards and samples are added to the wells, and Ac-SDKP present in the samples binds to the immobilized antibody mybiosource.comabbkine.com. After washing, a biotin-conjugated antibody specific for Ac-SDKP is added, followed by an avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) mybiosource.comabbkine.com. A substrate solution is then added, and color develops in proportion to the amount of Ac-SDKP bound mybiosource.comabbkine.com. The intensity of the color is measured spectrophotometrically mybiosource.comabbkine.com.

ELISA methods for Ac-SDKP have demonstrated high sensitivity and specificity, with no significant cross-reactivity or interference from analogues observed mybiosource.comabbkine.com. These assays are suitable for various sample types, including serum, plasma, tissue homogenates, cell culture supernatants, and other biological fluids mybiosource.comabbkine.com. The detection ranges and precision (intra-assay and inter-assay CV%) are typically provided with the specific ELISA kit mybiosource.com.

ELISA has been extensively used in research to measure Ac-SDKP levels in plasma and tissue samples in various physiological and pathological conditions ahajournals.orgphysiology.orgplos.orgspandidos-publications.comahajournals.orgfrontiersin.orgcontinental.edu.pe. For instance, ELISA was used to measure Ang II levels in rat silicotic lung tissues spandidos-publications.com. ELISA has also been used to measure inflammatory cytokines like IL-6 in cell culture supernatants frontiersin.org.

Immunohistochemical Staining for Tissue Distribution Analysis

Immunohistochemical (IHC) staining is a technique used to visualize the localization and distribution of specific antigens, such as peptides, within tissue samples. While direct IHC for Lysylproline is less commonly reported, IHC has been used to study the distribution of proteins related to Ac-SDKP's mechanism of action or its effects on tissue markers.

For example, IHC staining has been used to assess the expression and distribution of α-smooth muscle actin (α-SMA), a marker for myofibroblasts, in lung tissues of rats with silicosis treated with Ac-SDKP spandidos-publications.complos.org. These studies showed that Ac-SDKP treatment reduced the expression of α-SMA in silicotic nodules and fibrotic areas spandidos-publications.complos.org. IHC has also been used to analyze cardiomyocyte DNA degradation and the number of cardiomyocyte nuclei in a rat model of cardiac irradiation treated with Ac-SDKP, indicating its effect on cell survival and proliferation ahajournals.org. Furthermore, IHC analysis has been employed to assess myocardial infiltration by immune cells in the context of Ac-SDKP treatment after myocardial infarction plos.org.

These examples highlight how IHC, often in conjunction with antibodies against proteins modulated by or associated with Ac-SDKP, provides valuable spatial information about the peptide's influence on tissue composition and cellular responses.

Spectroscopic and Structural Elucidation Approaches

Spectroscopic methods provide information about the structure, properties, and interactions of molecules. While detailed spectroscopic studies specifically focused on the structural elucidation of Lysylproline alone were not prominently found in the search results, mass spectrometry, often coupled with chromatography (as discussed in 5.1.2), is a key technique for identifying and characterizing peptides based on their mass-to-charge ratio and fragmentation patterns nih.gov. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination nih.gov.

Circular dichroism (CD) spectroscopy has been used in studies involving Lysylproline-containing peptides to assess their conformation and flexibility nih.gov. For instance, CD data of modified oligotuftsin derivatives containing Lys-Pro bonds were used to support the idea of enhanced peptide backbone flexibility influencing proteolytic cleavage nih.gov.

Fourier Transform Infrared (FTIR) spectroscopy is another technique that can provide information about the vibrational modes of a molecule, offering insights into its functional groups and structure nih.gov. FTIR spectroscopy has been listed as a method in studies involving tuftsin (B1682037) and its derivatives, which are peptides nih.gov.

While dedicated studies on the comprehensive structural elucidation of Lysylproline using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were not specifically retrieved, NMR is a standard technique for determining the detailed three-dimensional structure of organic molecules, including peptides. It is likely used in the synthesis and characterization of Lysylproline and related peptides.

These spectroscopic approaches, particularly mass spectrometry, are essential for confirming the identity and purity of synthesized or isolated Lysylproline and Ac-SDKP and for studying their behavior in various biological and chemical processes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lysylproline | 171204 uni.lunih.gov |

| Ac-SDKP | 65938 guidetoimmunopharmacology.orgchem960.comnih.gov |

| Lysine (B10760008) | 249 sielc.com |

| Proline | 145742 hmdb.ca |

| Serine | 5950 nih.gov |

| Aspartic Acid | 444 nih.gov |

| N-Acetyl-Ser-Asp-Lys-Pro | 65938 nih.gov |

| Goralatide | 65938 nih.gov |

Data Tables

Based on the search results, here are some examples of data that could be presented in tables:

Table 1: HPLC-UV Method Parameters for Ac-SDKP Quantification ucl.ac.ukresearchgate.netnih.gov

| Parameter | Value |

| Column | Agilent Zorbax Eclipse Plus reverse phase C-18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 10 mM Phosphate buffer, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 3% B to 9.7% B over 15 min |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Quantifiable Range | 7.8 µg/mL to 2.0 mg/mL |

Table 2: LC-MS/MS Parameters for Ac-SDKP Quantification nih.govnih.gov

| Parameter | Value |

| Extraction | Solid Phase Extraction (C18) |

| Separation | Reversed-Phase LC |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Mode | Multiple Reaction Monitoring (MRM) |

| Ac-SDKP MRM Ions (m/z) | 488 → 129 (quantitative), 226 |

| Internal Standard | Ac-SDKP-13C6, 15N2 (m/z 496 → 137) |

| LLOQ in Human Plasma | 0.1 ng/mL |

Table 3: Effect of ACE-I on Plasma Ac-SDKP Levels in Humans plos.orgresearchgate.net

| Study Population | Intervention | Change in Plasma Ac-SDKP (Mean Difference, 95% CI) |

| Healthy Participants | ACE-I | 5.07 pmol/mL (0.64 to 9.51) plos.orgresearchgate.net |

| Patients with Renal Failure | ACE-I | 8.94 pmol/mL (2.55 to 15.33) plos.orgresearchgate.net |

Table 4: Ac-SDKP Tissue Levels in Sprague-Dawley Rats physiology.org

| Tissue | Ac-SDKP Concentration (ng/mg protein) |

| Kidney | 29.9 ± 1.5 physiology.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed three-dimensional structure and conformational dynamics of molecules, including peptides. For Lysylproline and Ac-SDKP, NMR can provide information about the connectivity of atoms, the spatial arrangement of amino acid residues, and the presence of different conformers in solution. Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are fundamental for assigning resonances and determining through-bond and through-space correlations. mdpi.commdpi.com This allows for the determination of dihedral angles and interatomic distances, which are crucial for building a 3D structural model.

The inclusion of fluorinated carbohydrates as ligands in related studies, while not directly focused on Lysylproline or Ac-SDKP themselves, highlights the versatility of NMR in studying molecular interactions. nih.govnih.govacs.orgunimib.it Specifically, ¹⁹F NMR spectroscopy can be used to study the binding of fluorinated carbohydrate ligands to proteins (lectins) by monitoring changes in the ¹⁹F NMR signal upon protein addition. nih.govnih.govacs.org This approach can provide quantitative binding affinity data and information about protein-ligand binding exchange. nih.gov While the direct application to Lysylproline or Ac-SDKP interactions is not detailed in the provided search results, it illustrates how NMR, particularly using specific nuclei like ¹⁹F, can be adapted to study ligand-receptor interactions, a principle that could potentially be applied to study how Lysylproline or Ac-SDKP interact with their binding partners, if such interactions involve fluorine-labeled molecules or if the peptides themselves are modified with fluorine atoms.

NMR can also be used to study the ionization states of amino acid side chains, such as the lysine residue in Lysylproline and Ac-SDKP, using techniques like stereo-array isotope labeling (SAIL) combined with NMR. nih.gov This provides insights into the chemical environment and potential charge states of the peptide under different conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) for Identification and Quantification

Mass Spectrometry is indispensable for the identification and quantification of peptides like Lysylproline and Ac-SDKP, particularly in complex biological samples. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a unique mass fingerprint for a compound. mdpi.com

For peptide analysis, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques. sigmaaldrich.com ESI is often coupled with Liquid Chromatography (LC-MS) to separate peptides before they enter the mass spectrometer, enhancing the analysis of complex mixtures. nih.govnih.gov